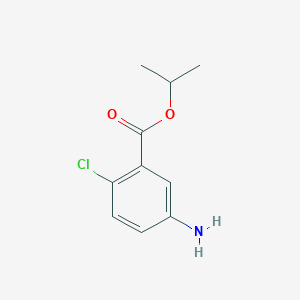

Isopropyl 5-amino-2-chlorobenzoate

Descripción

Isopropyl 5-amino-2-chlorobenzoate (CAS 86819-50-3) is an aromatic ester derivative featuring a benzoate core substituted with a chlorine atom at position 2 and an amino group at position 3. The isopropyl ester group at the carboxylate position contributes to its lipophilicity, influencing solubility and reactivity. With a molecular weight of 213.67 g/mol, this compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .

Propiedades

IUPAC Name |

propan-2-yl 5-amino-2-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-6(2)14-10(13)8-5-7(12)3-4-9(8)11/h3-6H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEHDGJHIPJRFLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 5-amino-2-chlorobenzoate typically involves the esterification of 5-amino-2-chlorobenzoic acid with isopropanol. One common method includes the use of methanesulfonic acid as a catalyst. The reaction mixture is heated under reflux with stirring for several hours, followed by neutralization with sodium bicarbonate and extraction with methylene chloride. The product is then purified through crystallization .

Industrial Production Methods

Industrial production of Isopropyl 5-amino-2-chlorobenzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions

Isopropyl 5-amino-2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Methanesulfonic Acid: Used as a catalyst in esterification reactions.

Sodium Bicarbonate: Employed for neutralization.

Methylene Chloride: Used as a solvent for extraction.

Major Products Formed

The major products formed from these reactions include various derivatives of Isopropyl 5-amino-2-chlorobenzoate, such as its carboxylic acid and alcohol forms .

Aplicaciones Científicas De Investigación

Isopropyl 5-amino-2-chlorobenzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds

Mecanismo De Acción

The mechanism of action of Isopropyl 5-amino-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Isopropyl 2-chloro-5-[(isopropoxycarbothioyl)amino]benzoate (CAS not provided, )

- Key Differences: Replaces the amino group with a thiocarbamoyl group (isopropoxycarbonothioyl).

- Impact: The thiocarbamoyl group introduces sulfur, altering hydrogen-bonding capabilities and increasing molecular weight (estimated >250 g/mol). Likely reduced solubility in polar solvents due to increased steric bulk.

(b) Isopropyl 5-chloro-4-methyl-2-nitrobenzoate (CAS 1204518-43-3, )

- Key Differences: Substitutes the amino group with a nitro group and adds a methyl group at position 4.

- Impact: The nitro group (strong electron-withdrawing) decreases electron density at the aromatic ring, reducing nucleophilic aromatic substitution reactivity compared to the amino-substituted analog.

(c) Isopropyl Nitrite (CAS 541-42-4, )

Structural and Property Analysis

Hydrogen Bonding and Crystallinity

- The amino group in Isopropyl 5-amino-2-chlorobenzoate facilitates hydrogen-bonded networks, as described by graph set analysis (). This property is critical for crystal engineering and pharmaceutical co-crystal design.

- In contrast, the thiocarbamoyl group in ’s compound may form weaker hydrogen bonds but stronger sulfur-related interactions, affecting solid-state packing .

Analytical Characterization

- Structural determination of these compounds often employs SHELX programs (e.g., SHELXL for refinement), as noted in . Differences in substituents necessitate tailored crystallographic approaches to resolve hydrogen-bonding patterns .

Actividad Biológica

Isopropyl 5-amino-2-chlorobenzoate, a compound with the molecular formula C11H12ClN O2 and a molecular weight of approximately 213.66 g/mol, has gained attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Overview of Biological Activity

Research indicates that Isopropyl 5-amino-2-chlorobenzoate exhibits significant biological activities. It has been studied for its interactions with various biomolecules, suggesting potential therapeutic applications. The compound's unique structure, characterized by an isopropyl group, an amino group, and a chlorobenzoate moiety, facilitates diverse chemical transformations that are valuable in research and industrial applications.

The biological activity of Isopropyl 5-amino-2-chlorobenzoate may involve:

- Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity.

- Receptor Interaction : It may interact with various receptors involved in critical biological pathways.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains .

Isopropyl 5-amino-2-chlorobenzoate is typically synthesized through the esterification of 5-amino-2-chlorobenzoic acid with isopropanol. Common reagents include methanesulfonic acid as a catalyst and sodium bicarbonate for neutralization. The synthesis process can be summarized as follows:

- Esterification Reaction : Combine 5-amino-2-chlorobenzoic acid with isopropanol in the presence of methanesulfonic acid.

- Neutralization : After refluxing the mixture, neutralize with sodium bicarbonate.

- Extraction : Use methylene chloride for extraction.

- Purification : Purify through crystallization.

Antimicrobial Activity

A study evaluated the antimicrobial properties of Isopropyl 5-amino-2-chlorobenzoate against various bacterial strains. The results indicated that it showed promising activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The compound demonstrated comparable efficacy to clinically used antibiotics such as ampicillin and rifampicin .

| Compound | Activity Against | Efficacy Compared to Standard |

|---|---|---|

| Isopropyl 5-amino-2-chlorobenzoate | S. aureus, E. faecalis | Comparable to ampicillin |

| Ampicillin | S. aureus | Standard |

| Rifampicin | E. faecalis | Standard |

Cytotoxicity Assessment

In addition to its antimicrobial properties, Isopropyl 5-amino-2-chlorobenzoate was assessed for cytotoxicity on primary mammalian cell lines. The findings indicated low cytotoxic effects, making it a candidate for further development in therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.